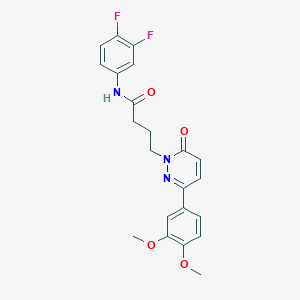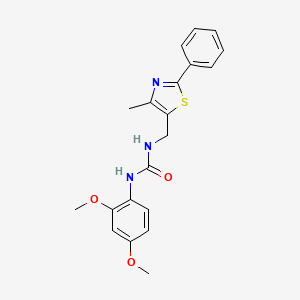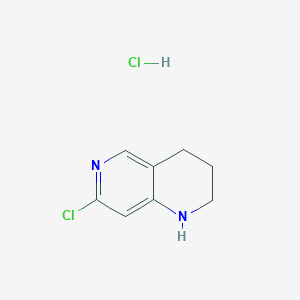![molecular formula C22H22ClN3OS B2449934 4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide CAS No. 1211853-57-4](/img/structure/B2449934.png)
4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound is typically analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques, including spectroscopy and chromatography. These techniques can provide information about the reactants, products, and intermediates in a reaction, as well as the reaction conditions and mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques. These properties can provide important information about how the compound behaves under different conditions .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Compounds with similar structures to the one have been synthesized and characterized to understand their molecular framework and potential applications. For instance, Kariuki et al. (2021) detailed the synthesis and structural characterization of isostructural compounds, providing insights into their crystalline structures through single-crystal diffraction, which is crucial for understanding the compound's chemical behavior and potential applications in material science and drug design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds containing pyrazole or related heterocyclic frameworks. For example, B'Bhatt and Sharma (2017) synthesized novel compounds with potential antibacterial and antifungal activities, highlighting the importance of such compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Molecular Docking and Bioactivity Studies
Research has also been conducted on the molecular docking and bioactivity studies of similar compounds, providing insights into their potential as therapeutic agents. For instance, Viji et al. (2020) performed molecular docking and quantum chemical calculations to understand the interaction of such molecules with biological targets, which is essential for drug discovery and development processes (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Anticancer and Anti-inflammatory Applications
Compounds with structural similarities have been explored for their anticancer and anti-inflammatory properties. Gomha et al. (2017) synthesized a series of thiazole and thiadiazole derivatives, evaluating their anticancer activities and suggesting a structure-activity relationship that could aid in the design of novel anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Additionally, Argentieri et al. (1994) investigated the dual cyclooxygenase/5-lipoxygenase inhibition properties of tepoxalin, demonstrating its potent anti-inflammatory activity and a favorable gastrointestinal profile, which distinguishes it from most marketed anti-inflammatory drugs (Argentieri, Ritchie, Ferro, Kirchner, Wachter, Anderson, Rosenthale, & Capetola, 1994).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c23-16-11-13-18(14-12-16)28-15-5-10-21(27)24-22-19-8-4-9-20(19)25-26(22)17-6-2-1-3-7-17/h1-3,6-7,11-14H,4-5,8-10,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFQRJDNZRYFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CCCSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)
![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)
![1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2449856.png)



![2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride](/img/structure/B2449864.png)

![methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2449866.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2449869.png)


![(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B2449873.png)